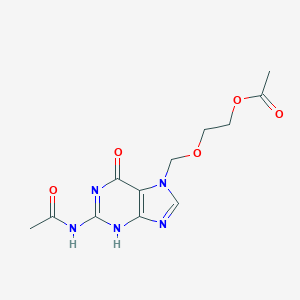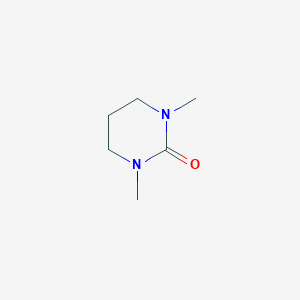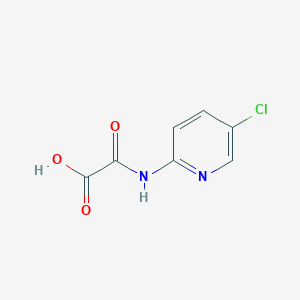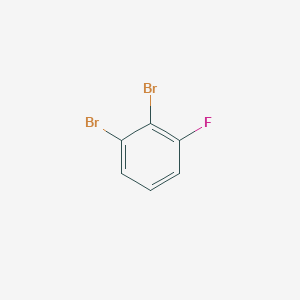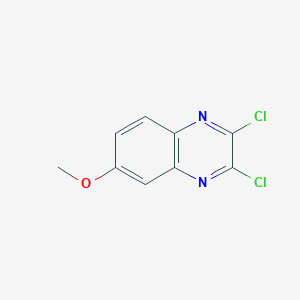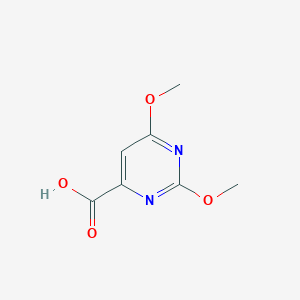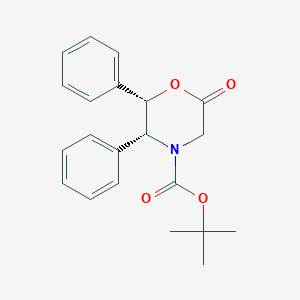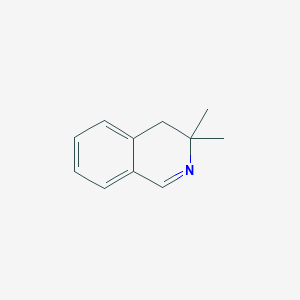
3,3-Dimethyl-3,4-dihydroisoquinoline
Übersicht
Beschreibung
3,3-Dimethyl-3,4-dihydroisoquinoline is a chemical compound with the molecular formula C11H13N . It is an important member of the class containing a core structure found in compounds that exhibit biological and pharmacological properties .
Synthesis Analysis
A simple and convenient method for the synthesis of 1-substituted 3,3-dimethyl-3,4-dihydroisoquinolines was developed. The method is based on the [2+2+2] cyclization of alkyl- or alkoxybenzenes with isobutyraldehyde and nitriles . Another efficient route to N-alkylated 3,4-dihydroisoquinolinone derivatives is described. The desired products were obtained by N-alkylation of 3,30-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .Molecular Structure Analysis
The molecular structure of 3,3-Dimethyl-3,4-dihydroisoquinoline consists of 11 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving 3,3-Dimethyl-3,4-dihydroisoquinoline include N-alkylation followed by oxidation of the resulting iminium salts . This strategy allows the generation of N-substituted 3,4-dihydroisoquinolinone derivatives with substituents at the 3-position .Physical And Chemical Properties Analysis
The average mass of 3,3-Dimethyl-3,4-dihydroisoquinoline is 159.228 Da and its monoisotopic mass is 159.104797 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Properties : 3,3-Dimethyl-3,4-dihydroisoquinolines, including their crystal and molecular structures, have been synthesized and analyzed. These compounds exist in a tautomeric form in the crystalline state and show consistent tautomeric equilibrium in solutions as evidenced by IR, UV, and NMR spectroscopy (Davydov et al., 1993).
- Effect of Substituents on Tautomeric Conversions : The impact of 6- and 7-substituents on the structure and tautomeric conversions of these compounds has been studied, showing changes in molecular conformation and electron density distribution (Davydov et al., 1995).
Interaction and Complexation Studies
- Interaction with β-Dicarboxylic Acids and Analogs : 1-Methylthio-3,3-dimethyl-3,4-dihydroisoquinoline has been shown to interact with β-dicarbonyl compounds and their analogs, forming products with modified hydrogen atoms (Gorbunov et al., 1992).
- Crystal Structure and Complexation : Studies on the crystal structure and peculiarities of complexation with metal salts of certain derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been conducted, revealing insights into their molecular structure and stability (Sokol et al., 2002).
Pharmacological Applications
- Synthesis of Hydroxamic Acid Derivatives : A novel dihydroisoquinoline hydroxamic acid derivative has been synthesized, showing cytotoxicity against human hepatocarcinoma cell lines, indicating potential in cancer research (Salah et al., 2014).
- Anticoagulant Activity : Some derivatives of 3,3-dimethyl-3,4-dihydroisoquinoline have been synthesized and tested for anticoagulant activity, offering potential applications in cardiovascular therapeutics (Glushkov et al., 2006).
Other Applications
- Oxidation Studies : Oxidation reactions of 3,3-dimethyl-3,4-dihydroisoquinoline N-oxide have been studied, contributing to the understanding of its chemical properties and potential applications in organic synthesis (Zheng et al., 2018).
Safety And Hazards
The safety data sheet for a similar compound, 6,7-Dimethoxy-3,4-dihydroisoquinoline hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Future research could focus on the development of more efficient synthetic procedures for the production of N-alkylated 3,4-dihydroisoquinolinone derivatives . Additionally, the Co-modulated electronic environment for Ni (II)/Ni (III) redox-looping in CoNi-LDH is a main factor to boost the selectivity of 3,4-dihydroisoquinoline (DHIQ) for the indirect electrooxidation process of THIQ .
Eigenschaften
IUPAC Name |
3,3-dimethyl-4H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2)7-9-5-3-4-6-10(9)8-12-11/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQNTOHRTXRWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C=N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452922 | |
| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-3,4-dihydroisoquinoline | |
CAS RN |
28460-55-1 | |
| Record name | 3,3-dimethyl-3,4-dihydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

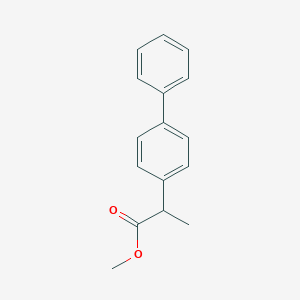
![2-(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B108800.png)
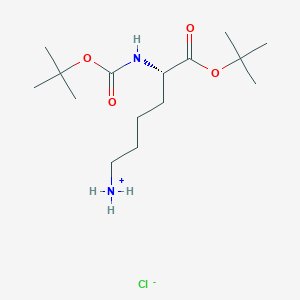
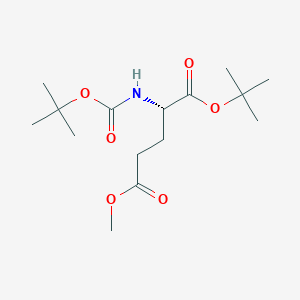
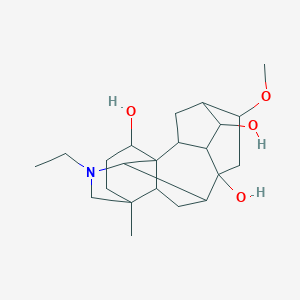
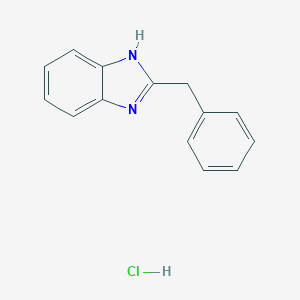
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B108843.png)
